Misoprostol

Catalog No.
S535520
CAS No.
59122-46-2
M.F
C22H38O5
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Misoprostol

CAS Number

59122-46-2

Product Name

Misoprostol

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Solubility

1.6mg/mL
Water-soluble
1.64e-02 g/L

Synonyms

Apo Misoprostol, Apo-Misoprostol, Cytotec, Glefos, Misoprostol, Misoprostol, (11alpha,13E)-Isomer, Misoprostol, (11alpha,13E,16R)-Isomer, Misoprostol, (11alpha,13Z)-(+-)-Isomer, Misoprostol, (11alpha.13E,16S)-Isomer, Misoprostol, (11beta,13E)-(+-)-Isomer, Misoprostol, (11beta,13E,16R)-Isomer, Misoprostol, (11beta,13E,16S)-Isomer, Novo Misoprostol, Novo-Misoprostol, SC 29333, SC 30249, SC-29333, SC-30249, SC29333, SC30249

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O

Description

The exact mass of the compound Misoprostol is 382.2719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.6mg/mlwater-soluble1.64e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic. It belongs to the ontological category of prostanoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Obstetrical Applications

  • Induction of Labor and Cervical Ripening

    Research has explored the use of misoprostol to soften and ripen the cervix before labor induction or surgical abortion procedures. Studies have shown misoprostol to be effective in cervical ripening, potentially leading to shorter delivery times and fewer complications during labor induction .

  • Postpartum Hemorrhage Prevention

    Misoprostol's ability to stimulate uterine contractions is being investigated as a potential preventative measure for postpartum hemorrhage, a serious complication after childbirth. Research is ongoing to determine the most effective use of misoprostol in this context .

Misoprostol and Gastroenterology

While initially approved for peptic ulcer prevention, ongoing research explores misoprostol's effectiveness in treating other gastrointestinal conditions. Studies are investigating its potential role in healing ulcers caused by medications like aspirin and in managing nausea and vomiting associated with gastroenteritis .

Other Areas of Investigation

Scientific research into misoprostol extends to other potential applications, including:

  • Cervical cancer prevention
  • Treatment of incomplete miscarriage Source: BioMed Central website on misoprostol for incomplete abortion:

Misoprostol is a synthetic analog of prostaglandin E1, designed to mimic the physiological effects of naturally occurring prostaglandins. It is primarily used in the medical field for its ability to reduce gastric acid secretion, thereby preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs. Additionally, misoprostol is utilized for inducing labor, managing postpartum hemorrhage, and facilitating medical abortions when combined with other medications like mifepristone .

The chemical structure of misoprostol is represented by the formula C22H38O5C_{22}H_{38}O_{5}, with a molar mass of approximately 382.54 g/mol. Its structural modifications compared to prostaglandin E1 enhance its stability and oral bioavailability, making it a more effective therapeutic agent .

Misoprostol is generally well-tolerated, but common side effects include diarrhea, abdominal cramps, and nausea []. In rare cases, it can cause serious side effects like uterine rupture (during abortion) or allergic reactions.

Contraindications

Misoprostol is contraindicated in pregnant women due to its potential to cause birth defects or miscarriage. It should also be used with caution in individuals with certain medical conditions like gastrointestinal bleeding or kidney disease [].

Misoprostol undergoes various chemical transformations in the body. Upon administration, it is rapidly de-esterified to its active metabolite, misoprostol acid. This metabolite exerts the therapeutic effects associated with misoprostol, including stimulating mucus and bicarbonate secretion in the stomach and promoting uterine contractions .

The primary reactions involved in its metabolism include:

  • De-esterification: Misoprostol is converted to misoprostol acid through enzymatic hydrolysis.
  • Reduction: Misoprostol acid can be further reduced to form dinor and tetranor metabolites, although these metabolites are less well characterized in literature .

Misoprostol exhibits significant biological activity through its interaction with specific receptors:

  • Gastric Protection: It binds to prostaglandin E2 receptors on parietal cells, reducing gastric acid secretion while enhancing mucosal defense mechanisms .
  • Uterine Contraction: Misoprostol stimulates myometrial contractions and cervical ripening by activating prostaglandin receptors (EP2, EP3, and EP4) in the uterus. This action is crucial for its use in labor induction and abortion .

The synthesis of misoprostol involves several key steps that modify the structure of prostaglandin E1 to enhance its stability and efficacy:

  • Structural Modification: The 15-hydroxy group of prostaglandin E1 is relocated to the 16-position. This alteration reduces side effects such as diarrhea while maintaining antisecretory potency.
  • Methylation: A methyl group is added to carbon-16 to prevent metabolic oxidation of the hydroxy group, significantly increasing oral potency and duration of action .
  • Formulation Development: Given its chemical instability at room temperature, pharmaceutical formulation studies have led to stable dosage forms that facilitate effective delivery .

Misoprostol finds diverse applications in clinical practice:

  • Gastrointestinal Health: Primarily used for preventing gastric ulcers associated with nonsteroidal anti-inflammatory drug use.
  • Obstetrics and Gynecology: Employed for inducing labor, treating postpartum hemorrhage, and facilitating medical abortions.
  • Other Uses: Investigated for potential applications in managing conditions like peptic ulcer disease and certain gynecological disorders .

Misoprostol interacts with various medications and substances that may affect its efficacy or safety profile:

  • Drug Interactions: Co-administration with magnesium-containing antacids may alter the absorption of misoprostol. It is essential for patients to inform healthcare providers about all medications being taken .
  • Alcohol Consumption: Alcohol may increase the risk of gastrointestinal complications when combined with misoprostol due to its effects on gastric mucosa .

Adverse reactions can include gastrointestinal disturbances such as diarrhea and abdominal pain, which are common but generally manageable.

Several compounds share structural or functional similarities with misoprostol. Here’s a comparison highlighting their uniqueness:

Compound NameStructural RelationPrimary UseUnique Features
Prostaglandin E1Natural analogGastric acid inhibitionShort duration of action; less oral activity
DinoprostoneProstaglandin analogLabor induction; cervical ripeningAdministered via vaginal or cervical route
MifepristoneAntiprogestinMedical abortionBlocks progesterone receptors; enhances abortion efficacy when combined with misoprostol
CarboprostProstaglandin analogPostpartum hemorrhage managementAdministered intramuscularly; strong uterine contractions

Misoprostol's unique modifications confer advantages such as improved oral bioavailability and reduced side effects compared to its natural counterparts. Its multifunctional applications across various medical fields further distinguish it from similar compounds.

Misoprostol (C₂₂H₃₈O₅) is a synthetic prostaglandin E₁ analog featuring a 20-carbon skeleton with a cyclopentane core substituted with hydroxyl, ketone, and alkyl groups. Its structure includes:

  • A cyclopentane ring at positions C8–C12, with a ketone at C9 and hydroxyl groups at C11 and C16.
  • Two unsaturated side chains: an α-chain (C1–C7) terminating in a methyl ester and a β-chain (C13–C20) with a hydroxylated methyl branch at C16.

The molecule contains four chiral centers (C11, C12, C15, C16), conferring stereochemical complexity. The active form, misoprostol acid, arises from ester hydrolysis of the α-chain’s methyl group. The β-chain’s E-configured double bond (C13–C14) is critical for receptor binding. Crystallographic studies of misoprostol bound to the EP3 prostaglandin receptor reveal a structured water molecule coordinating the C11 hydroxyl and C9 ketone, stabilizing the active conformation.

Systematic Nomenclature and IUPAC Conventions

Misoprostol’s IUPAC name is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(1E)-4-hydroxy-4-methyloct-1-en-1-yl]-5-oxocyclopentyl]heptanoate, reflecting:

  • Core cyclopentane substituents: Hydroxy (C3), oxo (C5), and octenyl (C2) groups.
  • Stereochemical descriptors: R configurations at C1, C2, and C3 of the cyclopentane.
  • E-geometry of the C13–C14 double bond.

Alternative nomenclature includes 15-deoxy-16-hydroxy-16-methylprostaglandin E₁ methyl ester, emphasizing its structural relationship to natural prostaglandins. Regulatory identifiers include:

  • CAS Registry: 59122-46-2
  • UNII: 0E43V0BB57

Synthetic Pathways and Industrial Production Methodologies

Key Synthetic Steps

  • Core cyclopentane construction: Achieved via cuprate-mediated conjugate addition to cyclopentenones, introducing stereochemistry at C11 and C12.
  • Side-chain elaboration:
    • α-chain: Methyl esterification of heptanoic acid derivatives.
    • β-chain: Palladium-catalyzed cross-coupling to install the E-configured octenyl group.
  • Global deprotection: Acidic or enzymatic removal of protecting groups (e.g., silyl ethers).

Industrial Challenges

  • Stereochemical control: Requires chiral catalysts or resolution techniques to avoid diastereomer formation.
  • Moisture sensitivity: Reactions demand anhydrous conditions due to misoprostol’s hydrolytic instability.
  • Purification: Reverse-phase chromatography removes byproducts like 8-epi-misoprostol.

Solid-State Characterization: Crystallography and Polymorphic Forms

Crystallographic Properties

Misoprostol exists as a viscous liquid at room temperature, transitioning to an amorphous solid below -37°C. No traditional crystalline polymorphs have been isolated, but differential scanning calorimetry (DSC) reveals:

  • Glass transition temperature (T₉): -37°C.
  • Thermal degradation: Onset at 120°C, with decomposition peaks at 220°C.

Stability Considerations

  • Hydrolytic degradation: Accelerated by moisture, forming misoprostol acid and dehydration products.
  • Photodegradation: UV exposure induces EZ isomerization at C13–C14, reducing biological activity.

Analytical Techniques

TechniqueApplicationKey Findings
X-ray diffractionReceptor-ligand complex analysisWater-mediated binding to EP3
HPLC-MSPurity assessmentDetects ≤0.5% 8-epi impurity
FT-IRFunctional group identificationC=O (1715 cm⁻¹), O-H (3450 cm⁻¹)

The absorption kinetics of misoprostol demonstrate significant variability dependent upon the route of administration, with each pathway exhibiting distinct pharmacokinetic characteristics that directly influence clinical efficacy and therapeutic outcomes.

Oral Administration Characteristics

Oral administration of misoprostol results in rapid absorption from the gastrointestinal tract, with peak plasma concentrations (Tmax) occurring within 12-34 minutes [1] [2]. The maximum plasma concentration (Cmax) ranges from 277-811 pg/mL, demonstrating considerable inter-individual variability [1] [2]. Despite rapid absorption, oral bioavailability remains relatively low at approximately 7% due to extensive first-pass hepatic metabolism [3] [2]. The area under the concentration-time curve (AUC) for oral administration ranges from 273-402 pg·h/mL [4] [5].

Vaginal Administration Kinetics

Vaginal administration presents markedly different absorption characteristics compared to oral delivery. The time to peak concentration extends to 70-80 minutes, reflecting slower but more sustained absorption [1] [6]. Peak plasma concentrations are lower, ranging from 125-165 pg/mL, but bioavailability increases significantly to approximately three times that of oral administration [1] [5]. The AUC demonstrates superior values of 503-957 pg·h/mL, indicating enhanced systemic exposure [1] [4]. This route exhibits prolonged plasma concentrations, with detectable drug levels persisting beyond 6 hours post-administration [7] [6].

Sublingual Route Optimization

Sublingual administration achieves the highest peak plasma concentrations among all routes, reaching 575-1007 pg/mL within 26-30 minutes [4] [7]. This route demonstrates 143-157% bioavailability compared to oral administration, attributed to bypass of first-pass hepatic metabolism [8] [4]. The AUC reaches 744 pg·h/mL, representing the highest systemic exposure of conventional routes [4]. The rapid onset and high peak concentrations make sublingual administration particularly suitable for applications requiring immediate therapeutic effect [7] [4].

Buccal Administration Profile

Buccal administration exhibits intermediate characteristics with a Tmax of approximately 75 minutes and Cmax values of 100-137 pg/mL [4] [9]. The bioavailability approximates 50% of vaginal administration, while the AUC represents roughly half that achieved through sublingual delivery [4]. The absorption pattern resembles vaginal administration but with lower overall exposure [4] [9].

Rectal Delivery Dynamics

Rectal administration demonstrates a Tmax of 40-65 minutes with Cmax values ranging from 150-200 pg/mL [6] [5]. The bioavailability represents approximately one-third that of vaginal administration, with correspondingly reduced AUC values [6] [5]. The absorption curve exhibits qualitative similarity to vaginal administration but with substantially lower bioavailability [5] [10].

RouteTmax (minutes)Cmax (pg/mL)Bioavailability (%)AUC (pg·h/mL)Absorption Pattern
Oral12-34277-811~7273-402Rapid peak, quick decline
Vaginal70-80125-1653x oral503-957Slow, sustained
Sublingual26-30575-1007143-157% of oral744Rapid peak, high exposure
Buccal75100-137~50% of vaginal~50% of sublingualSustained, lower peak
Rectal40-65150-200~33% of vaginal~33% of vaginalSimilar to vaginal, lower

Plasma Protein Binding and Tissue Distribution Patterns

The distribution profile of misoprostol and its active metabolite demonstrates extensive tissue penetration with moderate plasma protein binding characteristics that remain concentration-independent across therapeutic ranges.

Protein Binding Characteristics

Misoprostol exhibits plasma protein binding of less than 90%, while its active metabolite misoprostol acid demonstrates binding of 80-89% to serum albumin [11] [12] [2]. This binding occurs in a concentration-independent fashion across therapeutic dose ranges [11] [2]. Age-related differences in protein binding are minimal, with young subjects showing 81-88% binding compared to 81-89% in elderly populations [12] [11]. The binding affinity is reduced in the presence of high salicylic acid concentrations exceeding 0.1 mg/mL, though this interaction is not considered clinically significant given the short elimination half-life [13] [11].

Volume of Distribution Parameters

The apparent volume of distribution for misoprostol acid in subjects with normal renal function is 13.6±8.0 L/kg [3] [9]. In patients with renal impairment, volume of distribution values vary: mild renal impairment 17.3±23.0 L/kg, moderate impairment 14.3±6.8 L/kg, and end-stage renal disease 11.0±9.6 L/kg [3]. There was no effect of body mass index or age on apparent volume of distribution, which ranged from 343-1008 L in pharmacokinetic modeling studies [9] [14].

Tissue Distribution Dynamics

Misoprostol achieves extensive distribution throughout the body, with tissue concentrations detected in multiple organ systems [15] [16]. The compound does not accumulate in red blood cells, ensuring rapid clearance from the circulatory system [17] [16]. Distribution is facilitated by fatty acid oxidizing systems present in numerous organs throughout the body [18] [19]. Studies have documented tissue penetration in placental tissue (793-2332 pg/g) and fetal liver (309 pg/g), demonstrating transplacental distribution [20].

Concentration-Independent Binding

The protein binding characteristics of both misoprostol and misoprostol acid remain concentration-independent within therapeutic ranges [11] [2] [17]. This property ensures predictable pharmacokinetic behavior across varying dose levels and eliminates concerns regarding saturation of binding sites at clinical concentrations [11] [21]. The binding characteristics are not significantly altered by co-administration of other highly protein-bound drugs, maintaining therapeutic predictability [11] [22].

ParameterMisoprostolMisoprostol Acid (Active Metabolite)
Protein Binding (%)<90%80-89%
Volume of Distribution (L/kg)Not well characterized13.6±8.0 (normal renal)
Red Blood Cell AccumulationNo accumulationNo accumulation
Tissue DistributionExtensive throughout bodyExtensive, fatty acid systems
Concentration-Dependent BindingNoNo
Age Effect on BindingNo significant differenceYoung: 81-88%, Elderly: 81-89%
Drug Interaction with BindingReduced by salicylic acid >0.1 mg/mLMaintained with co-administered drugs

Hepatic De-esterification and Metabolite Formation

The biotransformation of misoprostol occurs through a well-characterized series of metabolic processes, with rapid de-esterification serving as the primary pathway for conversion to the pharmacologically active metabolite.

Primary De-esterification Process

Misoprostol undergoes rapid and extensive de-esterification to form misoprostol acid, the principal pharmacologically active metabolite [3] [23]. This conversion occurs with an in vitro half-life of 6.4 minutes in human plasma at 37°C [24]. The de-esterification process is so rapid that intact misoprostol is typically undetectable in plasma following oral administration [3] [2]. This primary metabolic step occurs predominantly in the stomach and liver, with conversion beginning immediately upon contact with biological fluids [25] [23].

Secondary Metabolic Pathways

Following formation of misoprostol acid, secondary metabolism proceeds through multiple oxidative pathways. Beta-oxidation of the alpha side chain generates dinor metabolites, while omega-oxidation of the beta side chain produces tetranor metabolites [3] [18]. These secondary metabolic processes occur in multiple organs throughout the body via fatty acid oxidizing systems [18] [19]. The widespread distribution of these enzyme systems ensures that metabolism is not significantly affected in patients with hepatic impairment [19] [23].

Tertiary Biotransformation

The final stage of misoprostol metabolism involves reduction of ketone groups to generate prostaglandin F analogs [3] [18]. These tertiary metabolites are pharmacologically inactive and represent the end products of the biotransformation cascade [18] [26]. The complete metabolic pathway results in the formation of inactive polar metabolites that are subsequently eliminated through renal excretion [18] [19].

Cytochrome P450 Independence

Misoprostol metabolism demonstrates notable independence from cytochrome P450 enzyme systems. Laboratory studies confirm no significant effect on the cytochrome P450-linked hepatic mixed function oxidase system [19] [13]. This characteristic eliminates potential drug-drug interactions with medications metabolized through cytochrome P450 pathways, including theophylline, warfarin, and benzodiazepines [13] [26]. The absence of cytochrome P450 involvement also ensures that misoprostol does not induce or inhibit hepatic drug-metabolizing enzymes [23] [19].

Enzyme System Utilization

The metabolism of misoprostol acid utilizes fatty acid oxidizing systems that are widely distributed throughout numerous organs [18] [19]. These enzyme systems include both beta and omega oxidation pathways that are present in tissues beyond the liver [18]. The widespread distribution of these metabolic pathways contributes to the drug's rapid clearance and low potential for accumulation [19] [18].

First-Pass Metabolic Effects

Oral administration results in extensive first-pass metabolism, contributing to the low systemic bioavailability of approximately 7% [3] [2]. This first-pass effect is bypassed by alternative routes of administration, including sublingual and vaginal delivery, resulting in improved bioavailability [8] [7]. The first-pass metabolism occurs rapidly, with conversion to active metabolite complete within minutes of administration [25] [24].

StageProcessLocationProductHalf-life
Primary MetabolismRapid de-esterificationStomach/LiverMisoprostol acid (active)6.4 minutes (in vitro)
Secondary Metabolism - Alpha ChainBeta-oxidationMultiple organsDinor metabolitesNot specified
Secondary Metabolism - Beta ChainOmega-oxidationMultiple organsTetranor metabolitesNot specified
Tertiary MetabolismReduction to PGF analogsMultiple organsProstaglandin F analogsNot specified
Cytochrome P450 InvolvementNo significant involvementNot applicableN/AN/A
Enzyme SystemsFatty acid oxidizing systemsNumerous organsInactive polar metabolites13-40 minutes (overall)
First-Pass EffectExtensive (oral route)HepaticActive metaboliteN/A

Elimination Pathways: Renal vs. Fecal Excretion Dynamics

The elimination of misoprostol and its metabolites occurs through well-defined pathways that ensure rapid and complete clearance from the systemic circulation, with renal excretion serving as the primary route of elimination.

Renal Elimination Dominance

Renal excretion represents the primary elimination pathway for misoprostol metabolites, accounting for 73-80% of the administered dose [3] [18] [26]. The majority of renal elimination occurs as inactive polar metabolites rather than unchanged drug [18] [19]. Approximately 56% of total radioactivity is eliminated in urine within 8 hours following oral administration [19] [13]. Only 1-4% of misoprostol acid is excreted unchanged in the urine, with the remainder appearing as metabolites [24] [27].

Fecal Excretion Contribution

Fecal excretion accounts for approximately 15% of the administered dose [18] [26] [28]. This secondary elimination pathway likely occurs through biliary excretion of metabolites [26]. The fecal elimination represents a minor but consistent component of total drug clearance [18] [28]. Combined renal and fecal excretion accounts for 88-95% of total dose recovery [18] [19].

Elimination Half-life Characteristics

The elimination half-life of misoprostol acid ranges from 20-40 minutes, ensuring rapid clearance from the systemic circulation [3] [2] [29]. The biphasic elimination pattern reflects the rapid distribution and subsequent clearance phases [28]. This short half-life prevents drug accumulation during multiple dosing regimens [18] [19]. Plasma steady state is achieved within two days of repeated dosing [19] [25].

Clearance Dynamics

The apparent clearance of misoprostol acid is approximately 0.29 L/kg/minute [22]. Population pharmacokinetic modeling demonstrates apparent clearance values of 705 L/h (range 431-1099 L/h) [9]. There was no effect of body mass index or age on apparent clearance [9] [14]. The high clearance values reflect the rapid and efficient elimination of the compound [9].

Renal Impairment Effects

Patients with renal impairment demonstrate altered pharmacokinetic parameters, including approximately doubled half-life, Cmax, and AUC compared to normal subjects [11] [25]. However, no clear correlation exists between the degree of renal impairment and AUC values [19] [25]. Despite these changes, no routine dosage adjustment is recommended for patients with renal impairment [11] [22].

Accumulation Potential

Misoprostol demonstrates no accumulation potential during repeated dosing regimens [18] [19]. Plasma steady state is achieved within two days without evidence of drug accumulation [19] [25]. The rapid elimination and lack of accumulation support the safety of repeated dosing protocols [18] [25].

Biliary Contribution

Biliary excretion contributes to the fecal elimination pathway, though it represents a minor component of overall clearance [26]. The biliary route may become more significant in patients with compromised renal function [26]. The total elimination through combined renal and biliary pathways ensures near-complete drug clearance [18] [26].

PathwayPercentage of DoseForm ExcretedTime FrameClinical Significance
Renal Excretion73-80%Inactive polar metabolites56% within 8 hoursPrimary elimination route
Fecal Excretion15%Metabolites via bileOver several daysSecondary elimination
Biliary ExcretionComponent of fecalMetabolitesContinuousMinor contribution
Total Recovery88-95%Total metabolitesComplete within 24 hoursNear-complete elimination
Elimination Half-lifeN/AN/A20-40 minutesRapid clearance
Time to Steady StateN/AN/AWithin 2 daysNo dose adjustment needed
Accumulation PotentialN/AN/ANo accumulationSafe for repeated dosing

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Color/Form

Light yellow oil
Viscous liquid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

382.27192431 g/mol

Monoisotopic Mass

382.27192431 g/mol

Heavy Atom Count

27

LogP

3.6

Appearance

Solid powder

Melting Point

261-263

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0E43V0BB57

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Misoprostol is indicated as a tablet to reduce the risk of NSAID induced gastric ulcers but not duodenal ulcers in high risk patients. Misoprostol is also formulated in combination with diclofenac to treat symptoms of osteoarthritis or rheumatoid arthritis in patients with a high risk of developing gastric ulcers. Misoprostol is used off label for the management of miscarriages, prevention of post partum hemorrhage, and is also used alone or in combination with mifepristone in other countries for first trimester abortions.
FDA Label
Induction of labou

Livertox Summary

Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury.
Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Pregnancy Termination Agents

Therapeutic Uses

Abortifacient Agents, Nonsteroidal; Anti-Ulcer Agents; Oxytocics
Misoprostol is indicated for the prevention of gastric ulcer associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs), including aspirin, in patients at high risk of complications from gastric ulcer, such as the elderly, and in patients with concomitant disease or patients at high risk of developing gastric ulceration, such as those with a history of ulcer. /Included in US product labeling/
Misoprostol is indicated in the short-term treatment of duodenal ulcer. /NOT included in US product labeling/
The efficacy and tolerability of mifepristone in combo with misoprostol for termination of early pregnancy (up to 49 days of amenorrhea) are established.
For more Therapeutic Uses (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.

Pharmacology

Misoprostol is a prostaglandin E1 analog used to reduce the risk of NSAID induced gastric ulcers by reducing secretion of gastric acid from parietal cells.[A181586,L7616,L7619] Misoprostol is also used to manage miscarriages and used alone or in combination with mifepristone for first trimester abortions.[A181589,A181583,A181598] An oral dose of misoprostol has an 8 minute onset of action and a duration of action of approximately 2 hours, a sublingual dose has an 11 minute onset of action and a duration of action of approximately 3 hours, a vaginal dose has a 20 minute onset of action and a duration of action of approximately 4 hours, and a rectal dose has a 100 minute onset of action and a duration of action of approximately 4 hours.[A181607]

MeSH Pharmacological Classification

Oxytocics

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BB - Prostaglandins
A02BB01 - Misoprostol
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02A - Uterotonics
G02AD - Prostaglandins
G02AD06 - Misoprostol

Mechanism of Action

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone.
Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate.
Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER3 [HSA:5733] [KO:K04260]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

59122-46-2

Absorption Distribution and Excretion

For an 800µg oral dose of misoprostol, the AUC was 2.0192±0.8032h\*ng/mL, the Cmax was 2.6830±1.2161ng/mL, and a tmax of 0.345±0.186h. For a 800µg sublingual dose of misoprostol, the AUC was 3.2094±1.0417h\*ng/mL, the Cmax was 2.4391±1.1567ng/mL, and a tmax of 0.712±0.415h. For a 800µg buccal dose of misoprostol, the AUC was 2.0726±0.3578h\*ng/mL, the Cmax was 1.3611±0.3436ng/mL, and a tmax of 1.308±0.624h.
As much as 73.2±4.6% of a radiolabelled oral dose of misoprostol is recovered in the urine.
Data regarding the volume of distribution of misoprostol is scarce. The apparent volume of distribution of the active metabolite of misoprostol was in subjects with normal renal function was 13.6±8.0L/kg, with mild renal impairment was 17.3±23.0L/kg, with moderate renal impairment was 14.3±6.8L/kg, and with end stage renal disease was 11.0±9.6L/kg.
Because of the rapid de-esterification of misoprostol before or during absorption, it is usually undetectable in plasma. Misoprostol's active metabolite, misoprostol acid, has a total body clearance of 0.286L/kg/min. Subjects with mild renal impairment had a total body clearance of 0.226±0.073L/kg/min, subjects with moderate renal impairment had a total body clearance of 0.270±0.103L/kg/min, and subjects with end stage renal disease had a total body clearance of 0.105±0.052L/kg/min.
Rapidly absorbed following oral administration.
Elimination: Renal (64 to 73% of the oral dose excreted within the first 24 hours). Fecal (15% of the oral dose).

Metabolism Metabolites

Misoprostol is de-esterified to its active metabolite, misoprostol acid, also known as SC-30695. This metabolite is further reduced to dinor and tetranor metabolites (SC-41411), a prostaglandin F1 (PGF1) analog of SC-41411, and a ω-16-carboxylic acid derivative. However, the majority of these metabolites are not well described in the literature.
Rapidly de-esterified to misoprostol acid (primary biologically active metabolite). The de-esterified metabolite undergoes further metabolism by beta and omega oxidation, which can take place in various tissues in the body.

Wikipedia

Misoprostol
Isobutyric_acid

Drug Warnings

Misoprostol is contraindicated during pregnancy. Studies in humans have shown that misoprostol causes an increase in the frequency and intensity of uterine contractions. Misoprostol administration has also been associated with a higher incidence of uterine bleeding and expulsion of uterine contents. Miscarriages caused by misoprostol are likely to be incomplete, resulting in very serious medical complications, sometimes requiring hospitalization and surgery, and possibly causing infertility.
Patients of childbearing potential may use misoprostol if nonsteroidal anti-inflammatory drug (NSAID) therapy is required and patient is at high risk of complications from gastric ulcers associated with the use of NSAIDs, or is at high risk of developing gastric ulceration. Such patients must comply with effective contraceptive measures, must have had a negative serum pregnancy test within 2 weeks prior to initiation of therapy and must start misoprostol therapy only on the second or third day of the next normal menstrual period.
It is unlikely that misoprostol is distributed into breast milk since it is rapidly metabolized throughout the body. however, it is not known if the active metabolite, misoprostol acid, is distributed into breast milk. Therefore, administration of misoprostol to nursing women is not recommended because of the potential distribution of misoprostol acid, which could cause significant diarrhea in the nursing infant.
Misoprostol generally is well tolerated. The frequency of adverse effects does not appear to be affected by patient age in adults. The most frequent adverse effects associated with misoprostol therapy involve the GI tract (e.g., diarrhea, nausea, abdominal pain).
For more Drug Warnings (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.

Biological Half Life

The half life of an 800µg oral dose is 1.0401±0.5090h, for a sublingual dose is 0.8542±0.1170h, and for a buccal dose is 0.8365±0.1346h.
Terminal - 20-40 minutes

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: P.W. Collins, R. Pappo, Belg. pat. 827,127; eidem, U.S. pat. 3,965,143 (1975, 1976 both to Searle); P. W. Collins et al., Tetrahedron Letters 48, 4217 (1975); H.C. Kluender et al., U.S. pat. 4,132,738 (1979 to Miles)

Storage Conditions

Commercially available misoprostol tablets should be stored in a dry place in well-closed containers at a temperature less than 30 °C.

Interactions

Concurrent use /of magnesium-containing antacids/ with misoprostol may aggravate misoprostol induced diarrhea.
This study aimed to investigate the effect of acetaminophen on the hepatic microvasculature using a vascular casting technique. Acetaminophen was admin at a dose of 650 mg/kg body weight (ip) to fasted male Long Evans rats. Microvascular casting was performed at various points after drug admin. Liver casts from control rats showed good patency with normal hepatic microvasculature. Thirty-six hr after overdose with acetaminophen, liver casts showed rounded centrilobular cavities of various sizes, representing regions in which cast-filled sinusoids were absent with relatively normal microvasculature within periportal regions. Evidence of microvascular injury occurred as early as 5 hr after acetaminophen overdose. This injury consisted of changes to centrilobular sinusoids inc areas of incomplete filling and dilated centrilobular sinusoids. Misoprostol ... treatment (6 x 25 ug/kg) given before and after acetaminophen admin markedly reduced the extent of microvascular injury with only small focal unfilled areas in the casts and a generally intact microvasculature. In conclusion, this study shows that overdosage with acetaminophen resulted in an extensive, characteristic pattern of hepatic microvascular injury in the centrilobular region. The results also suggest that microvascular injury is an early event in the pathogenesis of acetaminophen hepatotoxicity. Misoprostol was found to protect against injury occurring at the microvascular level.
Cyclosporin A has markedly improved graft survival in transplant patients but its side effects, such as renal toxicity and hypertension, pose management problems in transplant recipients. This toxicity has been attributed to prostaglandin inhibition. Concurrent admin of misoprostol ... prevents chronic cyclosporin A-induced nephrotoxicity but not hypertension in rats.
The effects of misoprostol on indomethacin-induced decline in renal function were studied in 6 normotensive and 6 hypertensive female patients (mean age 60.5 yr) who were given 25 mg of indomethacin every 6 hr for 3 days, 200 ug of misoprostol every 6 hr for 3 days, and both together for 3 days, with a 4 day washout period between treatments. All patients received a salt-restricted diet, and the hypertensive patients were treated with hydrochlorothiazide. Three of the hypertensive patients and 3 of the normotensive patients had a decr in glomerular filtration rate (GFR) assoc with indomethacin therapy. when misoprostol was given with the indomethacin, 4 of these 6 patients did not experience a decline in GFR. It in concluded that misoprostol ameliorates indomethacin-induced renal dysfunction in salt-restricted and diuretic-treated middle aged women with normal serum creatinine.
Misoprostol ... was given simultaneously with acetylsalicylic acid in a double-blind, placebo-controlled randomized prospective study of 32 healthy human male subjects. Fecal blood loss was measured for 8 days ... Aspirin (650 mg qid) and misoprostol (25 ug qid) or placebo were given during days 3, 4, and 5. there was a significant (P < 0.05) incr in median blood loss ... from 0.81 to 6.05 ml/day in the aspirin with placebo group (n=16). Median blood loss was incr (from 0.75 to 3.75 ml/day)in the aspirin with misoprostol group (n=16), but this was significantly less ... than the placebo group. Mean serum salicylate concn in the placebo and misoprostol groups were similar (7.8 and 6.8 ug/ml, respectively). There were no significant changes in laboratory values in any of the subjects studied, nor were any major side-effects encountered. This study demonstrates that oral misoprostol reduced aspirin-induced GI bleeding even when admin simultaneously and at a dose level below its threshold for significant acid inhibition. This indicates a potential role for misoprostol in the prevention of gastric mucosal damage in selected patients.

Dates

Last modified: 08-15-2023
1: Zhuo Z, Yu H, Jiang X. A systematic review and meta-analysis of randomized controlled trials on the effectiveness of cervical ripening with misoprostol administration before hysteroscopy. Int J Gynaecol Obstet. 2016 Mar;132(3):272-7. doi: 10.1016/j.ijgo.2015.07.039. Epub 2015 Dec 11. Review. PubMed PMID: 26797202.
2: Chen W, Xue J, Peprah MK, Wen SW, Walker M, Gao Y, Tang Y. A systematic review and network meta-analysis comparing the use of Foley catheters, misoprostol, and dinoprostone for cervical ripening in the induction of labour. BJOG. 2016 Feb;123(3):346-54. doi: 10.1111/1471-0528.13456. Epub 2015 Nov 5. Review. PubMed PMID: 26538408.
3: Smith HJ, Colvin CJ, Richards E, Roberson J, Sharma G, Thapa K, Gülmezoglu AM. Programmes for advance distribution of misoprostol to prevent post-partum haemorrhage: a rapid literature review of factors affecting implementation. Health Policy Plan. 2016 Feb;31(1):102-13. doi: 10.1093/heapol/czv012. Epub 2015 Mar 21. Review. PubMed PMID: 25797470.
4: Iavazzo C, Mamais I, Gkegkes ID. Use of misoprostol in myomectomy: a systematic review and meta-analysis. Arch Gynecol Obstet. 2015 Dec;292(6):1185-91. doi: 10.1007/s00404-015-3779-x. Epub 2015 Jun 4. Review. PubMed PMID: 26041328.
5: Rath W, Tsikouras P. Misoprostol for Labour Induction after Previous Caesarean Section - Forever a "No Go"? Geburtshilfe Frauenheilkd. 2015 Nov;75(11):1140-1147. Review. PubMed PMID: 26719597; PubMed Central PMCID: PMC4678051.
6: Stephenson ML, Wing DA. Misoprostol for induction of labor. Semin Perinatol. 2015 Oct;39(6):459-62. doi: 10.1053/j.semperi.2015.07.008. Review. PubMed PMID: 26601733.
7: Zhang Y, Wang J, Yu Y, Xie C, Xiao M, Ren L. Misoprostol versus prostaglandin E2 gel for labor induction in premature rupture of membranes after 34 weeks of pregnancy. Int J Gynaecol Obstet. 2015 Sep;130(3):214-8. doi: 10.1016/j.ijgo.2015.04.031. Epub 2015 Jun 10. Review. PubMed PMID: 26118328.
8: Chen MJ, Creinin MD. Mifepristone With Buccal Misoprostol for Medical Abortion: A Systematic Review. Obstet Gynecol. 2015 Jul;126(1):12-21. doi: 10.1097/AOG.0000000000000897. Review. PubMed PMID: 26241251.
9: Chen W, Xue J, Gaudet L, Walker M, Wen SW. Meta-analysis of Foley catheter plus misoprostol versus misoprostol alone for cervical ripening. Int J Gynaecol Obstet. 2015 Jun;129(3):193-8. doi: 10.1016/j.ijgo.2015.01.005. Epub 2015 Mar 10. Review. PubMed PMID: 25794821.
10: Ghinea N, Lipworth W, Little M, Kerridge I, Day R. Overcoming entrenched disagreements: the case of misoprostol for post-partum haemorrhage. Dev World Bioeth. 2015 Apr;15(1):48-54. Review. PubMed PMID: 25897445.
11: Marret H, Simon E, Beucher G, Dreyfus M, Gaudineau A, Vayssière C, Lesavre M, Pluchon M, Winer N, Fernandez H, Aubert J, Bejan-Angoulvant T, Jonville-Bera AP, Clouqueur E, Houfflin-Debarge V, Garrigue A, Pierre F; Collège national des gynécologues obstétriciens français. Overview and expert assessment of off-label use of misoprostol in obstetrics and gynaecology: review and report by the Collège national des gynécologues obstétriciens français. Eur J Obstet Gynecol Reprod Biol. 2015 Apr;187:80-4. doi: 10.1016/j.ejogrb.2015.01.018. Epub 2015 Jan 31. Review. PubMed PMID: 25701235.
12: McMaster K, Sanchez-Ramos L, Kaunitz AM. Balancing the efficacy and safety of misoprostol: a meta-analysis comparing 25 versus 50 micrograms of intravaginal misoprostol for the induction of labour. BJOG. 2015 Mar;122(4):468-76. doi: 10.1111/1471-0528.12935. Epub 2014 Jul 3. Review. PubMed PMID: 24989790.
13: Stephenson ML, Wing DA. A novel misoprostol delivery system for induction of labor: clinical utility and patient considerations. Drug Des Devel Ther. 2015 Apr 22;9:2321-7. doi: 10.2147/DDDT.S64227. eCollection 2015. Review. PubMed PMID: 25960635; PubMed Central PMCID: PMC4410824.
14: Patte C, Deruelle P. A critical appraisal of the misoprostol removable, controlled-release vaginal delivery system of labor induction. Int J Womens Health. 2015 Nov 12;7:889-99. doi: 10.2147/IJWH.S62372. eCollection 2015. Review. PubMed PMID: 26648758; PubMed Central PMCID: PMC4648618.
15: Alfirevic Z, Aflaifel N, Weeks A. Oral misoprostol for induction of labour. Cochrane Database Syst Rev. 2014 Jun 13;6:CD001338. doi: 10.1002/14651858.CD001338.pub3. Review. PubMed PMID: 24924489.
16: Radoff KA. Orally administered misoprostol for induction of labor with prelabor rupture of membranes at term. J Midwifery Womens Health. 2014 May-Jun;59(3):254-63. doi: 10.1111/jmwh.12195. Epub 2014 Apr 28. Review. PubMed PMID: 24773622.
17: Liu A, Lv J, Hu Y, Lang J, Ma L, Chen W. Efficacy and safety of intravaginal misoprostol versus intracervical dinoprostone for labor induction at term: a systematic review and meta-analysis. J Obstet Gynaecol Res. 2014 Apr;40(4):897-906. doi: 10.1111/jog.12333. Review. PubMed PMID: 24698022.
18: Clouqueur E, Coulon C, Vaast P, Chauvet A, Deruelle P, Subtil D, Houfflin-Debarge V. [Use of misoprostol for induction of labor in case of fetal death or termination of pregnancy during second or third trimester of pregnancy: Efficiency, dosage, route of administration, side effects, use in case of uterine scar]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):146-61. doi: 10.1016/j.jgyn.2013.11.008. Epub 2014 Jan 22. Review. French. PubMed PMID: 24461423.
19: Gaudineau A, Vayssière C. [Cervical ripening with misoprostol with a live fetus]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):169-78. doi: 10.1016/j.jgyn.2013.11.010. Epub 2014 Jan 13. Review. French. PubMed PMID: 24433989.
20: Garrigue A, Pierre F. [Misoprostol: off-label use in the treatment of post-partum hemorrhage]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):179-89. doi: 10.1016/j.jgyn.2013.11.011. Epub 2014 Jan 20. Review. French. PubMed PMID: 24457021.

Explore Compound Types